3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets of this compound would depend on its overall structure and functional groups.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of a pyrrolidine ring and other functional groups can influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the reaction of a pyrrolidine derivative with an oxazolidine-2,4-dione precursor. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and oxazolidine-2,4-dione analogs. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with an oxazolidine-2,4-dione moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[2-(2-methoxyphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-7-6-11(8-17)18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAPXFYAUWMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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